molecular formula C17H12ClN5O3S B2926203 2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 422526-73-6

2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B2926203
CAS No.: 422526-73-6
M. Wt: 401.83
InChI Key: ICCJPLBBBWUNOF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Tetrahydroquinoline Derivatives: Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacts with 2-nitrobenzaldehydes to yield 6-(2-nitrostyryl)-2H-pyran-2-ones, which upon reduction lead to a mixture of 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives (Bombarda et al., 1992).
  • Synthesis of Quinazolines and Azo Dyes: The base-catalyzed condensation of o-azidobenzonitrile with active methylene compounds containing a cyano-group results in high yields of 5-amino-v-triazolo[1,5-a]quinazolines and the formation of new 4-aminoquinazoline derivatives (Sutherland & Tennant, 1974).

Antimicrobial Studies

  • Antimicrobial Agents: New quinazolines synthesized by reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown potential as antimicrobial agents against various bacterial and fungal strains (Desai et al., 2007).

Cycloaddition Reactions

  • Intramolecular Cycloaddition: Intramolecular 1,3-dipolar cycloaddition forming chromenoisothiazoles and other by-products is observed in ortho-cinnamoylbenzonitrile sulphides (Brownsort et al., 1985).

Electrochemical and Spectroscopic Studies

  • Ni(II) Complexes: Mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands have been studied for their electrochemical, thermal, and antimicrobial properties (Chai et al., 2017).
  • Azo Dyes from Quinoline: Synthesis and characterization of heteroarylazo dyes derived from 5-chloro-8-hydroxy quinoline have been conducted, focusing on their spectral properties and DFT calculations (Mirsadeghi et al., 2022).

Charge Transfer and Computational Studies

  • Intramolecular Charge Transfer: Planarized aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) shows efficient intramolecular charge transfer and dual fluorescence in various solvents (Zachariasse et al., 2004).
  • DFT Calculations of Quinoline Derivatives: DFT computational studies of synthesized quinoline and quinazoline derivatives have been carried out to analyze charge transfer within their molecules (Mohamed et al., 2020).

Catalytic Reduction Studies

  • Ruthenium Catalyzed Reduction: Ruthenium catalyzed reduction of nitroarenes and azaaromatic compounds using formic acid has been studied, focusing on the conversion of nitroarenes to aminoarenes (Watanabe et al., 1984).

Properties

IUPAC Name

2-[2-(7-chloro-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3S/c18-11-1-3-13-15(8-11)21-17(27)22(16(13)24)6-5-20-14-4-2-12(23(25)26)7-10(14)9-19/h1-4,7-8,13,20H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGXCOKVQRXDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=S)N(C(=O)C21)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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